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molecular formula C6H12N2O7 B8299200 (2R)-6-hydroxyhexane-1,2-diyl dinitrate

(2R)-6-hydroxyhexane-1,2-diyl dinitrate

Cat. No. B8299200
M. Wt: 224.17 g/mol
InChI Key: FJPUWIIDLRVJFX-ZCFIWIBFSA-N
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Patent
US07880014B2

Procedure details

To a tetrahydrofuran/ethanol 1:1 (12 mL) solution of 5,6-bis(nitrooxy)hexyl 4-nitrobenzoate (2.5 g, 6.70 mmol) at 0° C. was added 2.5 N sodium hydroxide (6.5 mL) dropwise. The solution was stirred at room temperature for 3 hours. The solution was diluted with a solution of sodium bicarbonate (10 mL) and extracted with ethyl acetate (3×25 mL). The organic layer was washed with brine, dried over sodium sulfate, and concentrated in vacuo, affording the title compound. 1H NMR (300 MHz, CDCl3) δ: 5.45-5.38 (m, 1H), 4.94 (dd, 1H), 4.73-4.67 (m, 1H), 4.43 (t, 1H), 3.40-3.36 (m, 2H), 1.75-1.68 (m, 2H), 1.43-1.36 (m, 4H).
Name
tetrahydrofuran ethanol
Quantity
12 mL
Type
reactant
Reaction Step One
Name
5,6-bis(nitrooxy)hexyl 4-nitrobenzoate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCCC1.C(O)C.[N+](C1C=CC(C([O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH:23]([O:29][N+:30]([O-:32])=[O:31])[CH2:24][O:25][N+:26]([O-:28])=[O:27])=O)=CC=1)([O-])=O.[OH-].[Na+]>C(=O)(O)[O-].[Na+]>[N+:26]([O-:28])([O:25][CH2:24][CH:23]([O:29][N+:30]([O-:32])=[O:31])[CH2:22][CH2:21][CH2:20][CH2:19][OH:18])=[O:27] |f:0.1,3.4,5.6|

Inputs

Step One
Name
tetrahydrofuran ethanol
Quantity
12 mL
Type
reactant
Smiles
O1CCCC1.C(C)O
Name
5,6-bis(nitrooxy)hexyl 4-nitrobenzoate
Quantity
2.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-])C=C1
Name
Quantity
6.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×25 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)(OCC(CCCCO)O[N+](=O)[O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07880014B2

Procedure details

To a tetrahydrofuran/ethanol 1:1 (12 mL) solution of 5,6-bis(nitrooxy)hexyl 4-nitrobenzoate (2.5 g, 6.70 mmol) at 0° C. was added 2.5 N sodium hydroxide (6.5 mL) dropwise. The solution was stirred at room temperature for 3 hours. The solution was diluted with a solution of sodium bicarbonate (10 mL) and extracted with ethyl acetate (3×25 mL). The organic layer was washed with brine, dried over sodium sulfate, and concentrated in vacuo, affording the title compound. 1H NMR (300 MHz, CDCl3) δ: 5.45-5.38 (m, 1H), 4.94 (dd, 1H), 4.73-4.67 (m, 1H), 4.43 (t, 1H), 3.40-3.36 (m, 2H), 1.75-1.68 (m, 2H), 1.43-1.36 (m, 4H).
Name
tetrahydrofuran ethanol
Quantity
12 mL
Type
reactant
Reaction Step One
Name
5,6-bis(nitrooxy)hexyl 4-nitrobenzoate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCCC1.C(O)C.[N+](C1C=CC(C([O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH:23]([O:29][N+:30]([O-:32])=[O:31])[CH2:24][O:25][N+:26]([O-:28])=[O:27])=O)=CC=1)([O-])=O.[OH-].[Na+]>C(=O)(O)[O-].[Na+]>[N+:26]([O-:28])([O:25][CH2:24][CH:23]([O:29][N+:30]([O-:32])=[O:31])[CH2:22][CH2:21][CH2:20][CH2:19][OH:18])=[O:27] |f:0.1,3.4,5.6|

Inputs

Step One
Name
tetrahydrofuran ethanol
Quantity
12 mL
Type
reactant
Smiles
O1CCCC1.C(C)O
Name
5,6-bis(nitrooxy)hexyl 4-nitrobenzoate
Quantity
2.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-])C=C1
Name
Quantity
6.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×25 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)(OCC(CCCCO)O[N+](=O)[O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07880014B2

Procedure details

To a tetrahydrofuran/ethanol 1:1 (12 mL) solution of 5,6-bis(nitrooxy)hexyl 4-nitrobenzoate (2.5 g, 6.70 mmol) at 0° C. was added 2.5 N sodium hydroxide (6.5 mL) dropwise. The solution was stirred at room temperature for 3 hours. The solution was diluted with a solution of sodium bicarbonate (10 mL) and extracted with ethyl acetate (3×25 mL). The organic layer was washed with brine, dried over sodium sulfate, and concentrated in vacuo, affording the title compound. 1H NMR (300 MHz, CDCl3) δ: 5.45-5.38 (m, 1H), 4.94 (dd, 1H), 4.73-4.67 (m, 1H), 4.43 (t, 1H), 3.40-3.36 (m, 2H), 1.75-1.68 (m, 2H), 1.43-1.36 (m, 4H).
Name
tetrahydrofuran ethanol
Quantity
12 mL
Type
reactant
Reaction Step One
Name
5,6-bis(nitrooxy)hexyl 4-nitrobenzoate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCCC1.C(O)C.[N+](C1C=CC(C([O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH:23]([O:29][N+:30]([O-:32])=[O:31])[CH2:24][O:25][N+:26]([O-:28])=[O:27])=O)=CC=1)([O-])=O.[OH-].[Na+]>C(=O)(O)[O-].[Na+]>[N+:26]([O-:28])([O:25][CH2:24][CH:23]([O:29][N+:30]([O-:32])=[O:31])[CH2:22][CH2:21][CH2:20][CH2:19][OH:18])=[O:27] |f:0.1,3.4,5.6|

Inputs

Step One
Name
tetrahydrofuran ethanol
Quantity
12 mL
Type
reactant
Smiles
O1CCCC1.C(C)O
Name
5,6-bis(nitrooxy)hexyl 4-nitrobenzoate
Quantity
2.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-])C=C1
Name
Quantity
6.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×25 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)(OCC(CCCCO)O[N+](=O)[O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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